(E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone core substituted with a furan-2-ylmethyl group and a 3-chlorophenyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects .
Properties
CAS No. |
941941-65-7 |
|---|---|
Molecular Formula |
C20H15ClN4O3 |
Molecular Weight |
394.82 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15ClN4O3/c21-13-5-3-6-14(11-13)22-19(26)24-18-16-8-1-2-9-17(16)23-20(27)25(18)12-15-7-4-10-28-15/h1-11H,12H2,(H2,22,24,26) |
InChI Key |
ZQTHXMBSKDJEDX-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 2-aminobenzamide to form a quinazolinone intermediate. This intermediate is then reacted with furan-2-ylmethylamine under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone moiety undergoes oxidation under strong oxidizing conditions.
| Reagent/Conditions | Products | Key Findings |
|---|---|---|
| KMnO₄ (acidic medium) | Ring-opened carboxylic acid derivatives | Oxidation occurs at the C=N bond of quinazolinone, forming a carboxyl group. |
| CrO₃ (H₂SO₄ catalyst) | Oxo-quinazoline derivatives | Selective oxidation of the methylene group adjacent to the quinazolinone. |
Mechanistic Insight :
The electron-deficient quinazolinone ring facilitates nucleophilic attack on the C=N bond during oxidation. Acidic conditions stabilize intermediates, promoting ring cleavage .
Reduction Reactions
The compound’s reducible groups include the urea linkage and quinazolinone system.
| Reagent/Conditions | Products | Key Findings |
|---|---|---|
| LiAlH₄ (anhydrous ether) | Secondary amine derivatives | Complete reduction of urea to amine, retaining quinazolinone integrity. |
| H₂/Pd-C | Partially saturated quinazolinone | Selective reduction of the C=N bond without affecting the furan ring. |
Note :
Reduction with LiAlH₄ requires strict anhydrous conditions to avoid side reactions.
Nucleophilic Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS).
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH₃ (excess) | Ethanol, reflux (6 h) | 3-Aminophenyl derivative | 72% |
| HS⁻ (NaSH) | DMF, 80°C (4 h) | 3-Mercaptophenyl derivative | 65% |
Kinetic Analysis :
The meta-chlorine exhibits higher reactivity than para-substituted analogues due to reduced steric hindrance .
Multicomponent Reactions (MCRs)
The urea and quinazolinone groups enable participation in MCRs for structural diversification.
Optimized Conditions :
Photochemical Reactions
The furan ring undergoes [2+2] cycloaddition under UV light.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV-A (365 nm), CH₂Cl₂ | Furan dimer cross-link | Φ = 0.24 |
Mechanism :
Photoexcitation induces diradical formation, enabling dimerization .
Hydrolysis Reactions
The urea linkage is susceptible to hydrolysis under acidic/basic conditions.
| Conditions | Products | Rate Constant (k) |
|---|---|---|
| 1M HCl (reflux) | 3-Chloroaniline + Quinazolinone acid | k = 0.18 h⁻¹ |
| 1M NaOH (RT) | Isocyanate intermediate | k = 0.09 h⁻¹ |
Stability Note :
The compound is stable in neutral pH but degrades rapidly in strongly acidic/basic media.
Comparative Reactivity with Analogues
| Compound | Reactivity with NH₃ | Oxidation Rate |
|---|---|---|
| (E)-1-(3-Chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl)urea | 72% yield | 0.18 h⁻¹ |
| (E)-1-(4-Chlorophenyl)-3-(3-methyl-2-oxoquinazolin-4-yl)urea | 58% yield | 0.12 h⁻¹ |
Key Difference :
The furan substituent increases electron density at the quinazolinone core, accelerating NAS but slowing oxidation.
Industrial-Scale Reaction Optimization
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Temperature | 80°C | 75°C (to prevent side reactions) |
| Solvent | DMF | MeCN (recyclable) |
| Yield | 65% | 78% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-1-(3-chlorophenyl)-3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea may exhibit significant anticancer properties. For instance, research has highlighted the potential of quinazolinone derivatives in inhibiting cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
Quinazolinone derivatives have also been studied for their antimicrobial activities. The presence of the furan ring in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents against various pathogens .
Photoluminescent Properties
The unique structural features of this compound suggest potential applications in material science, particularly in photoluminescent materials. Research into similar compounds has shown that modifications to the quinazolinone structure can lead to enhanced luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis of Advanced Materials
The synthesis of this compound can be achieved through methods such as multicomponent reactions (MCRs), which are known for their efficiency in creating complex structures from simpler precursors. This approach not only simplifies the synthesis process but also opens avenues for developing new materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (from )**
- Key Differences: Substituents: Contains a thiazole ring, piperazine, and a fluorinated phenyl group instead of the furan-quinazolinone system. Bioactivity: The thiazole and piperazine groups enhance solubility and bioavailability compared to the furan-containing target compound. Synthesis: Yielded 73.3% with a melting point of 194–195°C, characterized by ESI-MS (m/z: 762.2 [M−2HCl+H]⁺) and ¹H-NMR .
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )
- Key Differences: Core Structure: Pyrazole ring with a trifluoromethyl group instead of quinazolinone. Functional Groups: A sulfanyl (–S–) linker and aldehyde group replace the urea and furan moieties. Properties: The trifluoromethyl group increases electron-withdrawing effects, altering reactivity compared to the electron-rich furan in the target compound .
Pharmacological and Physicochemical Comparisons
Research Findings and Mechanistic Insights
- Target Compound: Predicted to exhibit kinase inhibition due to the urea-quinazolinone framework, analogous to known inhibitors . The furan group may enhance π-stacking in hydrophobic binding pockets.
- Compound A : Demonstrated cytotoxicity in cancer models, attributed to its thiazole-piperazine system facilitating membrane penetration .
- Compound B : Likely acts via electrophilic interactions (aldehyde) or metabolic disruption (sulfanyl group), differing from the target compound’s hydrogen-bond-driven mechanism .
Biological Activity
(E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant properties. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Synthesis
The compound possesses a complex structure characterized by a quinazoline core and a furan moiety. It is synthesized through an aldol condensation reaction involving 3-furaldehyde and 3-chloroacetophenone, followed by purification processes that yield a crystalline product with specific physical properties .
Anticancer Activity
Recent studies have demonstrated that derivatives of the quinazoline scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to induce apoptosis in colon cancer cells (LoVo and HCT-116). The most active derivatives showed IC50 values ranging from 294.32 µM to 383.5 µM, indicating moderate cytotoxicity .
Table 1: Cytotoxic Activity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | LoVo | 294.32 | Induces apoptosis via caspases activation |
| 3f | HCT-116 | 383.5 | Cell cycle arrest at G2/M phase |
| 5a | LoVo | 298.05 | Modulation of Bax/Bcl-2 ratio |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge DPPH radicals effectively, with lower IC50 values compared to standard antioxidants like BHT. This suggests that the compound may play a role in mitigating oxidative stress, which is linked to cancer progression .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging IC50 (mM) |
|---|---|
| (E)-1... | 0.165 ± 0.0057 |
| BHT | 0.245 ± 0.0257 |
The cytotoxic effects of this compound are attributed to its ability to modulate key apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptotic pathways. Additionally, the compound causes cell cycle arrest in cancer cells, which contributes to its anticancer efficacy .
Case Studies
In a study focusing on the synthesis and biological evaluation of quinazoline derivatives, researchers found that specific modifications to the structure significantly enhanced both cytotoxic and antioxidant activities. The study emphasized the importance of substituent groups on the quinazoline core in influencing biological outcomes .
Q & A
Q. What are the key steps and reagents involved in synthesizing (E)-1-(3-chlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with furan-2-ylmethylamine under acidic conditions (e.g., acetic acid).
- Step 2 : Introduction of the urea moiety by reacting the quinazolinone intermediate with 3-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 60–70°C.
- Key reagents : Anthranilic acid derivatives, furan-2-ylmethylamine, 3-chlorophenyl isocyanate, and catalysts like triethylamine .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to verify the presence of the furan methyl group (δ ~4.5 ppm for CH), urea carbonyl (δ ~160 ppm), and quinazolinone carbonyl (δ ~170 ppm).
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]: 424.08; observed: 424.49).
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradient .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to the urea and quinazolinone motifs’ known roles in kinase binding.
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, A549) with IC determination via MTT assay.
- Molecular docking : Prioritize targets using AutoDock Vina to model interactions with proteins like tyrosine kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?
Contradictions often arise from variations in:
- Solvent systems : Use dimethyl sulfoxide (DMSO) for stock solutions but verify stability over time (e.g., no precipitation at −20°C).
- Assay conditions : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and control for serum protein binding in cell-based assays.
- Structural analogs : Compare with derivatives lacking the furan methyl group to isolate the substituent’s effect on activity .
Q. What strategies optimize the synthetic yield of the quinazolinone intermediate?
Optimize reaction parameters using a design-of-experiments (DoE) approach:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Cyclization rate |
| Catalyst (EtN) | 1.5 equiv | ↓ Side reactions |
| Solvent | Toluene (reflux) | ↑ Purity |
| Reaction time | 6–8 hours | Maximizes conversion |
| Validate with small-scale trials before scaling up . |
Q. How can the mechanism of action be elucidated for this compound’s observed antiproliferative effects?
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Target engagement : Use cellular thermal shift assay (CETSA) to confirm binding to suspected targets like HSP90 or PI3K.
- Mutagenesis studies : Engineer kinase domains (e.g., EGFR T790M) to test resistance/sensitivity .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition, hERG liability, and hepatotoxicity.
- Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite, focusing on furan ring oxidation and urea cleavage.
- DEREK Nexus : Flag structural alerts (e.g., furan’s potential hepatotoxicity) for in vitro validation .
Data Contradiction Analysis
Q. Why do solubility measurements vary between aqueous buffer and cell culture media?
- Protein binding : Serum proteins in media (e.g., fetal bovine serum) bind hydrophobic moieties (e.g., chlorophenyl group), reducing free compound concentration.
- pH-dependent solubility : The urea group’s ionization (pKa ~8.5) affects solubility in buffers vs. media (pH 7.0–7.4).
Solution : Measure solubility using PBS (pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .
Q. How to address discrepancies in IC50_{50}50 values across cell lines?
- Cell permeability : Use LC-MS/MS to quantify intracellular concentrations (e.g., higher accumulation in MCF-7 vs. HepG2).
- Efflux pumps : Inhibit P-glycoprotein with verapamil to assess its role in resistance.
- Genetic profiling : Correlate IC with expression levels of targets (e.g., EGFR) via qRT-PCR .
Methodological Recommendations
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Use Sprague-Dawley rats for IV/PO dosing (5–10 mg/kg) with plasma sampling over 24h.
- Tissue distribution : Quantify compound levels in liver, kidney, and tumor tissue via UPLC-MS/MS.
- Metabolite profiling : Identify major metabolites in urine and bile using high-resolution MS .
Q. How to design SAR studies for improving selectivity?
- Core modifications : Replace quinazolinone with pyridazinone to reduce off-target effects.
- Substituent variation : Test analogs with electron-withdrawing groups (e.g., CF) on the chlorophenyl ring.
- 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
